

Application Notes and Protocols for Leucrose Synthesis

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Compound of Interest

Compound Name: *Leucrose*

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Introduction

Leucrose [α -D-glucopyranosyl-(1 \rightarrow 5)-D-fructopyranose] is a sucrose isomer with potential applications in the food and pharmaceutical industries as a non-cariogenic sugar substitute.^[1]^[2] It is synthesized from sucrose and fructose through a transglucosylation reaction catalyzed by the enzyme dextranucrase. This document provides detailed protocols for the production of dextranucrase, the enzymatic synthesis of **leucrose**, and its subsequent purification and characterization.

Section 1: Dextranucrase Production from *Leuconostoc mesenteroides*

Dextranucrase (EC 2.4.1.5) is an extracellular enzyme produced by various lactic acid bacteria, most notably *Leuconostoc mesenteroides*. The enzyme catalyzes the transfer of D-glucosyl residues from sucrose to an acceptor molecule. In the presence of fructose as an acceptor, **leucrose** is formed.

Experimental Protocol: Dextranucrase Production

This protocol outlines the steps for culturing *Leuconostoc mesenteroides* and inducing the production of dextranucrase.

1. Media Preparation:

- Culture Medium Composition:

- Sucrose: 50.0 g/L
- Tryptone: 10.0 g/L
- Yeast Extract: 1.0 g/L
- K₂HPO₄: 2.5 g/L

- Procedure:

- Dissolve all components in deionized water.
- Adjust the pH to 7.0.
- Autoclave at 121°C for 15 minutes.
- Aseptically add 0.005% sodium azide to the medium for selective isolation if starting from a mixed culture.[\[3\]](#)

2. Inoculum Preparation:

- Inoculate 10 mL of the sterile broth medium with a pure culture of *Leuconostoc mesenteroides*.
- Incubate at 30°C for 24 hours.[\[3\]](#)
- Transfer the 10 mL culture to 100 mL of sterile broth and incubate under the same conditions for another 24 hours. This serves as the inoculum.[\[3\]](#)

3. Fermentation for Dextransucrase Production:

- Transfer the 100 mL inoculum into 900 mL of sterile production medium.
- Incubate at 30°C for 20-24 hours with slight agitation (e.g., 50 rpm).[\[3\]](#)[\[4\]](#)

- Monitor enzyme activity, which typically reaches its maximum after about 20 hours of incubation.[3]

4. Enzyme Harvesting:

- After incubation, centrifuge the culture broth to remove bacterial cells.
- The cell-free supernatant contains the crude extracellular dextransucrase and can be used directly for **leucrose** synthesis or be further purified.

Section 2: Enzymatic Synthesis of Leucrose

This section details the enzymatic reaction for the synthesis of **leucrose** from sucrose and fructose using the produced dextransucrase.

Experimental Protocol: Leucrose Synthesis

1. Reaction Mixture Preparation:

- Substrates:
 - Sucrose: 0.5 M
 - Fructose: 1.0 M[5]
- Buffer: 20 mM Sodium Acetate, pH 5.5[6]
- Enzyme: Crude dextransucrase supernatant.

2. Reaction Procedure:

- Dissolve sucrose and fructose in the sodium acetate buffer.
- Add the crude dextransucrase supernatant to the substrate solution. The optimal enzyme concentration should be determined empirically, but a starting point is to use the supernatant from a fully grown culture.
- Incubate the reaction mixture at 30°C for up to 120 hours.[5]

- Monitor the reaction progress by taking samples at regular intervals and analyzing them using HPLC.

Table 1: Reaction Conditions for **Leucrose** Synthesis

Parameter	Optimized Value	Reference
Enzyme Source	Streptococcus mutans Dextranucrase	[5]
Sucrose Concentration	0.5 M	[5]
Fructose Concentration	1.0 M	[5]
Temperature	30°C	[5]
pH	5.5 (in Sodium Acetate Buffer)	[6]
Reaction Time	120 hours	[5]
Enzyme Source	Leuconostoc mesenteroidesDextranucrase	[7]
Sucrose Concentration	100 g/L	
Fructose Concentration	400 g/L	
Temperature	30°C	
pH	5.0	
Reaction Time	24 hours	

Table 2: **Leucrose** Yield Under Different Conditions

Sucrose (M)	Fructose (M)	Enzyme Source	Temperature (°C)	Time (h)	Leucrose Yield (%)	Reference
0.5	1.0	Streptococcus mutans	30	120	~24.5	[5]
0.5	1.0	Streptococcus mutans	-	-	27.8	[5]
Sucrose (g/L)	Fructose (g/L)	Enzyme Source	Temperature (°C)	Time (h)	Leucrose (g/L)	Reference
100	400	Leuconostoc mesenteroides	-	24	74	[5]

Section 3: Purification and Characterization of Leucrose

Experimental Protocol: Leucrose Purification by Column Chromatography

This protocol describes the purification of **leucrose** from the reaction mixture, which contains unreacted sugars, fructose, and byproducts like dextran.

1. Preparation of the Column:

- Use a glass column packed with silica gel (60-120 mesh) as the stationary phase.[8]
- Prepare a slurry of the silica gel in the chosen mobile phase.
- Pour the slurry into the column, allowing the silica to settle and pack uniformly. Avoid the formation of air bubbles.[9]
- Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.[9]
- Equilibrate the column by running the mobile phase through it.

2. Sample Preparation and Loading:

- Concentrate the reaction mixture under reduced pressure to a syrup.
- Dissolve the syrup in a minimal amount of the mobile phase.
- Carefully load the dissolved sample onto the top of the column.[\[10\]](#)

3. Elution and Fraction Collection:

- Elute the column with an appropriate solvent system. A common mobile phase for sugar separation is a mixture of acetonitrile and water.
- Collect fractions of the eluate in separate tubes.

4. Analysis of Fractions:

- Analyze each fraction using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing pure **leucrose**.
- Pool the pure fractions and evaporate the solvent to obtain purified **leucrose**.

Characterization of Leucrose

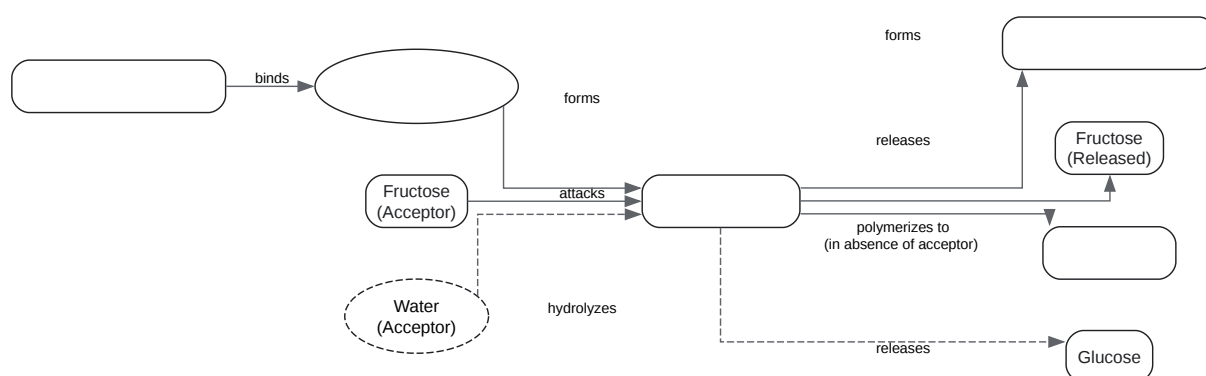
1. High-Performance Liquid Chromatography (HPLC):

- Column: A carbohydrate analysis column, such as an amino column or a specialized sugar column (e.g., Shodex SUGAR series).[\[11\]](#)[\[12\]](#)
- Mobile Phase: An isocratic system of acetonitrile and water (e.g., 75:25 v/v).[\[12\]](#)
- Detector: Refractive Index Detector (RID).[\[12\]](#)[\[13\]](#)
- Temperature: Column oven at a constant temperature (e.g., 35°C or 80°C).[\[11\]](#)[\[12\]](#)
- Quantification: Use external standards of sucrose, fructose, glucose, and purified **leucrose** to create calibration curves for quantification.[\[14\]](#)

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

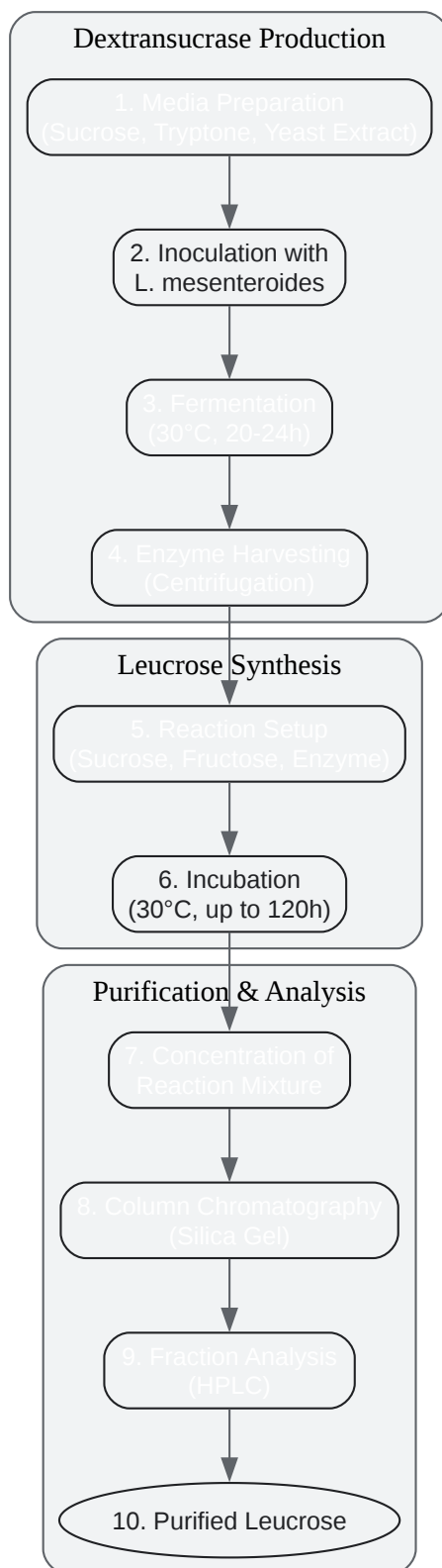
- NMR is a powerful tool for the structural elucidation of carbohydrates.
- ^1H and ^{13}C NMR spectra can confirm the α -(1 \rightarrow 5) glycosidic linkage between the glucose and fructose moieties in **leucrose**.

Diagrams



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Caption: Enzymatic pathway of **leucrose** synthesis by dextransucrase.



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Caption: Experimental workflow for **leucrose** synthesis and purification.

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